molecular formula C12H13NO9S3 B12684436 1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- CAS No. 110845-57-3

1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-

Cat. No.: B12684436
CAS No.: 110845-57-3
M. Wt: 411.4 g/mol
InChI Key: DWMQTTUISPICHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with sulfonic acid, amino, and sulfooxyethyl groups. Its molecular formula is C12H13NO9S3 .

Preparation Methods

The synthesis of 1-naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent sulfonation and esterification steps. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, catalysts, and specific solvents .

Chemical Reactions Analysis

1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- undergoes various chemical reactions, including:

Scientific Research Applications

1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonic acid and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The sulfooxyethyl group may also participate in esterification reactions, modifying the compound’s reactivity and binding properties .

Comparison with Similar Compounds

1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- can be compared with other naphthalenesulfonic acid derivatives, such as:

The unique combination of functional groups in 1-naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- makes it particularly valuable for specific applications in research and industry.

Properties

CAS No.

110845-57-3

Molecular Formula

C12H13NO9S3

Molecular Weight

411.4 g/mol

IUPAC Name

7-amino-3-(2-sulfooxyethylsulfonyl)naphthalene-1-sulfonic acid

InChI

InChI=1S/C12H13NO9S3/c13-9-2-1-8-5-10(7-12(11(8)6-9)24(16,17)18)23(14,15)4-3-22-25(19,20)21/h1-2,5-7H,3-4,13H2,(H,16,17,18)(H,19,20,21)

InChI Key

DWMQTTUISPICHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.